molecular formula C15H13F3N4O2 B2390064 N-(cyanomethyl)-N-propyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide CAS No. 1795474-76-8

N-(cyanomethyl)-N-propyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide

Cat. No. B2390064
M. Wt: 338.29
InChI Key: UBJHJRZKEMPRDW-UHFFFAOYSA-N
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Description

The compound “N-(cyanomethyl)-N-propyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide” is a complex organic molecule. It contains several functional groups including a cyanomethyl group (-CH2CN), a propyl group (-C3H7), a trifluoromethyl group (-CF3), an oxadiazole ring, and a benzamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced using a trifluoromethylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring (oxadiazole). The trifluoromethyl group is known to be electron-withdrawing, which could have significant effects on the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the electron-withdrawing trifluoromethyl group, as well as the electrophilic carbonyl group in the benzamide portion of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar cyanomethyl and benzamide groups could enhance its solubility in polar solvents .

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, future studies could focus on optimizing its synthesis, improving its pharmacokinetics, and assessing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

N-(cyanomethyl)-N-propyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O2/c1-2-8-22(9-7-19)13(23)11-5-3-10(4-6-11)12-20-14(24-21-12)15(16,17)18/h3-6H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJHJRZKEMPRDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)C1=CC=C(C=C1)C2=NOC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-N-propyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide

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